![molecular formula C8H4ClF3N2 B169397 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 178488-36-3](/img/structure/B169397.png)

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

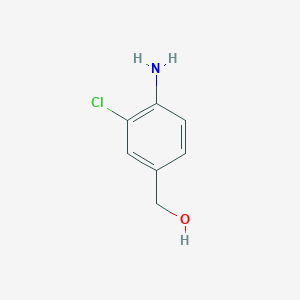

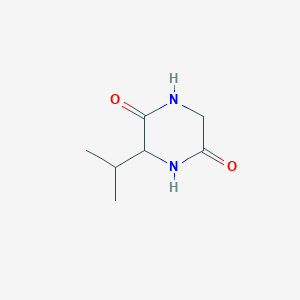

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic small molecule. It has a molecular weight of 264.59 g/mol . The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular formula of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is C9H4ClF3N2O2 . The InChI code is 1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)2-15-3-6(8(16)17)14-7(5)15/h1-3H,(H,16,17) .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 264.59 g/mol . The compound has a topological polar surface area of 54.6 Ų .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Kinase Inhibition : Compounds with imidazole scaffolds, including imidazo[1,2-a]pyridines, are recognized for their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is significant in the regulation of proinflammatory cytokines. These compounds are noted for their selective binding, replacing adenosine triphosphate (ATP) in the kinase pocket and showing promise in the design of anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Antibacterial and Antifungal Agents : Imidazopyridines, part of the broader imidazole scaffold family, are highlighted for their pharmacological properties, including antipyretic, analgesic, antiprotozoal, antibacterial, antitumor, antifungal, anti-inflammatory, and antiapoptotic activities. These compounds are foundational in the development of new antibacterial agents against multi-drug-resistant infections (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Catalysis and Organic Synthesis

Catalyst Development : The unique properties of heterocyclic N-oxide molecules, derived from imidazole, are utilized in catalysis and organic synthesis. These derivatives have shown potential in metal complexes formation, asymmetric catalysis, and have medicinal applications, indicating their versatility and significance in both synthetic chemistry and drug development (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Material Science and Sensor Technology

Optoelectronic Materials : Pyridine and imidazole derivatives are pivotal in the creation of novel optoelectronic materials. Their integration into π-extended conjugated systems has been valuable for the development of luminescent materials, organic light-emitting diodes (OLEDs), and photoelectric conversion elements, showcasing their importance in advancing electronic and photonic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Applications

Fluorinated Pollutants : Research on PFAS alternatives has underscored the importance of developing new compounds that mitigate environmental and health risks associated with persistent organic pollutants. Studies on novel fluorinated alternatives have shown that they may possess systemic toxicities, highlighting the need for continued research into safer chemical substitutes (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).

Safety And Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The future directions in this field may involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Eigenschaften

IUPAC Name |

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSHPRLSCABXRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413983 |

Source

|

| Record name | 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

178488-36-3 |

Source

|

| Record name | 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)